Dexrazoxane

描述

Dexrazoxane is a Cytoprotective Agent.

This compound is a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), this compound chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and is indicated for cardiomyopathy and breast cancer and has 24 investigational indications.

An antimitotic agent with immunosuppressive properties. This compound, the (+)-enantiomorph of razoxane, provides cardioprotection against anthracycline toxicity. It appears to inhibit formation of a toxic iron-anthracycline complex. The Food and Drug Administration has designated this compound as an orphan drug for use in the prevention or reduction in the incidence and severity of anthracycline-induced cardiomyopathy.

The (+)-enantiomorph of razoxane.

See also: Razoxane (broader).

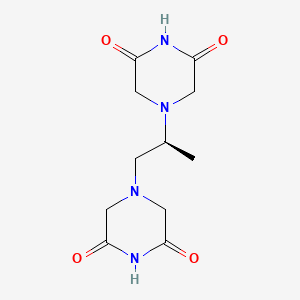

Structure

3D Structure

属性

IUPAC Name |

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKDZUISNHGIBY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040647 | |

| Record name | Dexrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexrazoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, Slightly soluble in methanol and ethanol. Insoluble in non polar organic solvents., Solubility (mg/mL): 35-43 0.1 N HCl, 25-34 0.1 N NaOH, 6.7-10 0.1 M citrate buffer (pH 4), 8.7-13 0.1 M borate buffer (pH 9), In water, 10-12 mg/mL at 25 °C, 1.04e+01 g/L, H2O 10 - 12 (mg/mL), 0.1 N HCI 35 - 43 (mg/mL), 0.1 N NaOH 25 - 34 (mg/mL), 10% EtOH 6.7 - 10 (mg/mL), MeOH 1 (mg/mL), H2O/DMA(1:1) 7.1 - 10 (mg/mL), 0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL), 0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL) | |

| Record name | Dexrazoxane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXRAZOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexrazoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADR-529 | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/169780%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Vapor Pressure |

2.0X10-15 mm Hg at 25 °C /Estimated/ | |

| Record name | DEXRAZOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from aqueous methanol/ether, Whitish crystalline powder | |

CAS No. |

24584-09-6 | |

| Record name | Dexrazoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24584-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexrazoxane [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024584096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexrazoxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1,2-Bis(3,5-dioxopiperazineinyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXRAZOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/048L81261F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXRAZOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexrazoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-197 °C, 193 °C, 191 - 197 °C | |

| Record name | Dexrazoxane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXRAZOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexrazoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of Dexrazoxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrazoxane (ICRF-187) stands as the only clinically approved agent for mitigating the cardiotoxic effects of anthracycline chemotherapy. This technical guide provides an in-depth exploration of the history of its discovery, the evolution of its synthetic routes, and the key experimental findings that have elucidated its mechanism of action. Initially developed as an antineoplastic agent, its potent cardioprotective properties were a landmark discovery. While the prevailing hypothesis for decades centered on the iron-chelating capabilities of its metabolite, ADR-925, contemporary research has unveiled a more intricate mechanism involving the modulation of topoisomerase IIβ (TOP2B). This guide presents a consolidation of pivotal quantitative data, detailed experimental protocols, and visual representations of the critical pathways and workflows, offering a comprehensive resource for researchers in oncology and cardiology.

A Historical Overview of this compound's Discovery and Development

This compound, chemically known as (S)-(+)-4,4'-(1-methyl-1,2-ethanediyl)-bis(2,6-piperazinedione), was first synthesized in 1972.[1] It belongs to the bisdioxopiperazine class of compounds and was initially investigated for its potential as an antineoplastic agent due to its ability to arrest cell division.[2] During its clinical development, a serendipitous and significant discovery was made: this compound exhibited a remarkable ability to protect against the dose-limiting cardiotoxicity induced by anthracycline chemotherapeutics like doxorubicin.[3]

The early hypothesis for its cardioprotective mechanism centered on its structural similarity to the iron chelator EDTA. This compound is a prodrug that, upon entering cells, is hydrolyzed to its open-ring form, ADR-925. This metabolite is a potent iron chelator, and it was believed that it worked by sequestering intracellular iron, thereby preventing the formation of anthracycline-iron complexes that generate harmful reactive oxygen species (ROS) in cardiac tissue.[4][5]

However, more recent and compelling evidence has shifted the understanding of this compound's primary mechanism of action. It is now understood that this compound's cardioprotective effects are largely mediated through its interaction with topoisomerase IIβ (TOP2B), the predominant isoform in cardiomyocytes.[1][6] this compound acts as a catalytic inhibitor of TOP2B and induces its degradation, which in turn prevents doxorubicin from forming stable TOP2B-DNA cleavage complexes that lead to DNA double-strand breaks and subsequent cardiomyocyte apoptosis.[7][8][9]

Synthesis of this compound

The synthesis of this compound has been approached through several routes, with the most common starting from the chiral precursor (S)-1,2-diaminopropane. The synthesis generally involves two key stages: the formation of the tetra-acid intermediate, (S)-1,2-diaminopropane-N,N,N',N'-tetraacetic acid, followed by a cyclization step to yield the final bisdioxopiperazine structure.

Synthesis of (S)-1,2-diaminopropane-N,N,N',N'-tetraacetic acid

The initial step involves the alkylation of (S)-1,2-diaminopropane with a haloacetic acid derivative, typically chloroacetic acid or bromoacetate, under basic conditions.

-

Experimental Protocol:

-

(S)-1,2-diaminopropane hydrochloride is reacted with an excess of ethyl bromoacetate in an alkaline medium. Acetonitrile is often used as the reaction solvent. The reaction is typically carried out at a temperature range of 25-75°C for 3-20 hours.[10]

-

The resulting tetraester is then hydrolyzed to the tetra-acid. This is achieved by treatment with a base such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the product.[11]

-

The crude (S)-1,2-diaminopropane-N,N,N',N'-tetraacetic acid is then purified, often through recrystallization.

-

Cyclization to this compound

The final step is the double cyclization of the tetra-acid intermediate to form the two piperazinedione rings of this compound.

-

Experimental Protocol:

-

(S)-1,2-diaminopropane-N,N,N',N'-tetraacetic acid is reacted with an ammonia source, such as formamide or ammonium formate, at elevated temperatures. [7][12]

-

When using ammonium formate, the reaction is typically conducted in a high-boiling solvent like N,N-dimethylformamide (DMF) at around 150°C for approximately 10 hours.[12]

-

The reaction mixture is then concentrated, and the crude this compound is precipitated by the addition of water.

-

Purification is achieved through recrystallization, often from a mixture of DMF and ethanol, to yield high-purity this compound.[12] A reported yield for this process is approximately 87% with a purity of 99.83% as determined by HPLC.[12]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and activity of this compound and its analogs.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | IC50 for TOP2B Inhibition (µM) | Antiproliferative IC50 in HL-60 cells (µM) | Cardioprotective Effect in Neonatal Rat Cardiomyocytes | Reference |

| This compound | ≈ 60 | 9.59 ± 1.94 | Yes | [6][13] |

| XK469 | ≈ 130 | 21.64 ± 9.57 | Yes | [6][13] |

| ICRF-161 | No TOP2B binding | >100 | No | [9] |

| Merbarone | - | 38 | Yes | [14] |

| Sobuzoxane | - | 48 | Yes | [14] |

Table 2: Preclinical Cardioprotective Efficacy of this compound in Animal Models

| Animal Model | Doxorubicin Dose | This compound:Doxorubicin Dose Ratio | Outcome | Reference |

| Mouse | 2 or 4 mg/kg (10 doses) | 5:1, 10:1, 20:1 | Dose-dependent decrease in mean total score of cardiomyopathy | [11] |

| Rat | 0.2, 0.4, 0.8 mg/kg (weekly for 13 weeks) | 20:1 | Reduced mean total score of cardiomyopathy | [11] |

| Dog | 0.1, 0.3, 0.8 mg/kg (for 13 weeks) | 20:1 | Significantly reduced mean total score of cardiomyopathy | [11] |

| Rat | 3 mg/kg | 20:1 | Did not substantially relieve doxorubicin-mediated cardiotoxicity in this model | [9] |

Table 3: Clinical Cardioprotective Efficacy of this compound

| Study Population | Number of Patients | Outcome Measure | Result | Reference |

| Breast Cancer | 2,177 (meta-analysis) | Clinical Heart Failure | Risk Ratio: 0.19 (95% CI: 0.09 to 0.40) | [15] |

| Breast Cancer | 2,177 (meta-analysis) | Cardiac Events | Risk Ratio: 0.36 (95% CI: 0.27 to 0.49) | [15] |

| Advanced Sarcoma | 149 | Left Ventricular Ejection Fraction (LVEF) | No difference in LVEF at baseline, end of treatment, and follow-up | [16] |

| Childhood Cancer Survivors | 195 | Cardiac Health | Healthier hearts in the this compound group almost two decades after diagnosis |

Key Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the catalytic activity of topoisomerase II by its ability to separate catenated kinetoplast DNA (kDNA) into individual minicircles.

-

Methodology:

-

Reaction Setup: Recombinant human TOP2A or TOP2B is incubated with kDNA in a reaction buffer (e.g., 55 mM Tris-HCl, 135 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.1 mM EDTA, 1 mM ATP, pH 7.5).[6]

-

Inhibitor Addition: this compound or other test compounds, typically dissolved in DMSO, are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.

-

Visualization: The DNA bands are stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualized under UV light. Decatenated minicircles migrate faster than the catenated network.

-

Quantification: The intensity of the decatenated DNA bands is quantified to determine the extent of enzyme inhibition. IC50 values are calculated from the dose-response curves.[6]

-

In Vitro Cardiotoxicity and Cardioprotection Assay using H9c2 Cells

The H9c2 cell line, derived from rat embryonic heart tissue, is a widely used in vitro model to study cardiotoxicity.

-

Methodology:

-

Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[15]

-

Drug Treatment: Cells are seeded in multi-well plates and allowed to adhere. For cardioprotection studies, cells are pre-treated with this compound for a specified period (e.g., 1-3 hours) before the addition of doxorubicin.[8][17]

-

Assessment of Cell Viability (MTT Assay): After the incubation period (typically 24-72 hours), cell viability is assessed using the MTT assay. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product, the absorbance of which is measured spectrophotometrically.[17]

-

Assessment of Apoptosis (Caspase-3/7 Activity Assay): Apoptosis can be quantified by measuring the activity of executioner caspases 3 and 7 using a luminescent or fluorescent substrate.[5]

-

Assessment of Oxidative Stress (DCFH-DA Assay): The production of reactive oxygen species can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[15]

-

In Vivo Model of Doxorubicin-Induced Cardiotoxicity

Animal models are crucial for evaluating the in vivo efficacy of cardioprotective agents.

-

Methodology:

-

Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.[9][17]

-

Drug Administration: Doxorubicin is typically administered via intraperitoneal or intravenous injection. This compound is administered prior to each doxorubicin dose.[9][17]

-

Monitoring: Animals are monitored for changes in body weight and signs of distress.

-

Assessment of Cardiac Function: Echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).[17]

-

Histopathological Analysis: At the end of the study, hearts are harvested, fixed, and sectioned. Histological staining (e.g., hematoxylin and eosin) is used to assess for myocardial damage, such as cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.

-

Biomarker Analysis: Blood samples can be collected to measure cardiac biomarkers such as troponins and brain natriuretic peptide.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Doxorubicin-Induced Cardiotoxicity and this compound's Intervention

The following diagram illustrates the current understanding of how doxorubicin induces cardiotoxicity and how this compound provides protection.

Caption: Doxorubicin stabilizes TOP2B-DNA cleavage complexes, leading to DNA damage and cardiotoxicity. This compound inhibits TOP2B and promotes its degradation, preventing DNA damage and conferring cardioprotection.

Experimental Workflow for Preclinical Evaluation of a Cardioprotective Agent

The following diagram outlines a typical workflow for the preclinical assessment of a novel cardioprotective agent.

Caption: A typical preclinical workflow for evaluating a novel cardioprotective agent, progressing from in vitro characterization to in vivo efficacy and safety studies.

Conclusion

The journey of this compound from a potential anticancer agent to the sole approved cardioprotectant is a testament to the importance of keen observation in clinical development. The evolving understanding of its mechanism of action, from a simple iron chelator to a sophisticated modulator of topoisomerase IIβ, highlights the continuous nature of scientific discovery. This technical guide has provided a consolidated resource on the synthesis, quantitative efficacy, and experimental evaluation of this compound. For researchers and drug development professionals, this information serves as a robust foundation for future investigations into novel cardioprotective strategies, with the ultimate goal of improving the safety and efficacy of cancer chemotherapy.

References

- 1. EP2045235A1 - Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]

- 4. IMproving Preclinical Assessment of Cardioprotective Therapies (IMPACT) criteria: guidelines of the EU-CARDIOPROTECTION COST Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The catalytic topoisomerase II inhibitor this compound induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride, ADR-529(free base), NSC-169780(free base), ICRF-187, TopoTect, Zinecard, Cardioxane-药物合成数据库 [drugfuture.com]

- 8. Icariin Protects H9c2 Rat Cardiomyoblasts from Doxorubicin-Induced Cardiotoxicity: Role of Caveolin-1 Upregulation and Enhanced Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. CN113636980A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. CN102952088B - Preparation method of this compound - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. COX5A Alleviates Doxorubicin-Induced Cardiotoxicity by Suppressing Oxidative Stress, Mitochondrial Dysfunction and Cardiomyocyte Apoptosis | MDPI [mdpi.com]

- 15. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and this compound Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Dexrazoxane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dexrazoxane, a crucial cytoprotective agent. The information presented is intended to support research and development activities by providing detailed data and methodologies for its characterization.

Core Physicochemical Properties

This compound is a cyclic derivative of ethylenediaminetetraacetic acid (EDTA) and functions as a potent intracellular chelating agent.[1] Its physicochemical characteristics are fundamental to its formulation, stability, and biological activity.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆N₄O₄ | [2] |

| Molecular Weight | 268.27 g/mol | [2] |

| Appearance | Whitish crystalline powder | [1][3] |

| Melting Point | 191-197 °C | [1][3][4][5] |

| pKa | 2.1 | [1][2][3][4][5] |

| Octanol/Water Partition Coefficient (LogP) | -1.4 to -2.6 (experimentally derived); 0.025 (partition coefficient) | [1][2][3][4][5][6] |

Solubility Profile

The solubility of this compound is a critical factor for its formulation and delivery. It is sparingly soluble in water and exhibits pH-dependent solubility.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water (25 °C) | 10-12 mg/mL (sparingly soluble) | [2][7] |

| 0.1 N HCl | 35-43 mg/mL (sparingly soluble) | [1][2][3][4] |

| 0.1 N NaOH | 25-34 mg/mL | [2] |

| 0.1 M Citrate Buffer (pH 4) | 6.7-14.5 mg/mL | [2] |

| 0.1 M Borate Buffer (pH 9) | 8.7-13 mg/mL | [2] |

| PBS (pH 7.2) | Approximately 0.25 mg/ml | [8] |

| Ethanol | Slightly soluble | [1][2][3][4] |

| Methanol | Slightly soluble | [1][2][3][4] |

| Nonpolar organic solvents | Practically insoluble | [1][3][4] |

| DMSO | Approximately 10 mg/mL | [8] |

| Dimethylformamide | Approximately 5 mg/mL | [8] |

Stability Characteristics

This compound's stability is influenced by pH and storage conditions. It is known to degrade rapidly in solutions with a pH above 7.0.[1][3][4][5]

Table 3: Stability of this compound Solutions

| Condition | Stability | Reference(s) |

| Reconstituted and diluted solutions (room temp. or 2-8°C) | Stable for 6 hours | [2] |

| 10 mg/mL solution in water at 28°C | 10% decomposition in 1 day, 42% in 6 days | [2] |

| Bulk sample at 60°C | <1% decomposition after seven days | [2] |

| Reconstituted brand-name this compound in sterile water (10mg/mL) | Stable for at least 8 hours | [9][10] |

| Reconstituted generic this compound in 0.167 M sodium lactate (10mg/mL) | Stable for at least 8 hours | [9][10] |

| Diluted brand-name this compound (1 mg/mL and 3 mg/mL) | Stable for at least 24 hours and 8 hours, respectively | [9][10] |

| Diluted generic this compound in 5% dextrose or 0.9% sodium chloride (1 mg/mL and 3 mg/mL) | Stable for at least 24 hours and 8 hours, respectively | [9][10] |

Hydrolysis of this compound before it reaches its target can impede its therapeutic action, making the stability of its prepared solutions a critical consideration in clinical and research settings.[9][10][11]

Mechanism of Action: A Dual Role

This compound exerts its cytoprotective effects through a dual mechanism of action involving iron chelation and topoisomerase II inhibition.[12][13]

Figure 1. Dual mechanism of action of this compound.

Once inside the cell, this compound is hydrolyzed to its active, open-ring metabolite, ADR-925. This metabolite is a strong iron chelator that binds to free iron, preventing the formation of anthracycline-iron complexes that generate reactive oxygen species (ROS), thus protecting cardiac tissue from oxidative damage.[13][14] Additionally, this compound inhibits topoisomerase II, which may also contribute to its protective effects against anthracycline-induced cardiotoxicity.[15]

Experimental Protocols

The following sections outline general methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using the capillary method.[16]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[17][18][19]

-

Apparatus: A calibrated melting point apparatus is used.[16][20]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[18]

-

The heating rate is then reduced to about 1-2°C per minute.[17][20]

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[16][18]

-

Figure 2. Workflow for melting point determination.

pKa Determination

The acid dissociation constant (pKa) can be determined by various methods, with potentiometric titration being a common and accurate technique.[21][22]

Methodology:

-

Sample Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often with an inert electrolyte like KCl to maintain constant ionic strength.[23]

-

Apparatus: A calibrated potentiometer with a pH electrode is used.[23]

-

Procedure:

-

The this compound solution is placed in a reaction vessel and the pH electrode is immersed.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[23]

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the sigmoid curve.[21][22]

-

Figure 3. Workflow for pKa determination via potentiometric titration.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[24][25]

Methodology:

-

Phase Preparation: n-Octanol is saturated with water, and water (or a suitable buffer like PBS at pH 7.4) is saturated with n-octanol.[26][27]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two immiscible phases are then mixed in a flask and shaken until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of this compound in each phase (octanol and aqueous) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[26][27]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[24]

Figure 4. Workflow for LogP determination via the shake-flask method.

Stability Testing

Stability testing provides evidence of how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.[28][29]

Methodology:

-

Sample Preparation: Prepare solutions of this compound at relevant concentrations in the desired media (e.g., water, buffers, infusion fluids).

-

Storage Conditions: Store the samples under controlled conditions of temperature, humidity, and light as per ICH guidelines (e.g., long-term, intermediate, and accelerated testing).[28][30][31]

-

Testing Frequency: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[28][29][31]

-

Analytical Method: Use a validated stability-indicating analytical method, such as HPLC, to quantify the amount of this compound remaining and to detect and quantify any degradation products.[30][31]

-

Evaluation: Evaluate the physical (e.g., appearance, pH, precipitation) and chemical (e.g., potency, degradation products) attributes of the samples over time to establish the shelf-life or re-test period.[29][31]

This comprehensive guide provides foundational knowledge of this compound's physicochemical properties, essential for its effective use in research and development. The provided data and methodologies serve as a valuable resource for scientists and professionals in the pharmaceutical field.

References

- 1. globalrph.com [globalrph.com]

- 2. This compound | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. DailyMed - this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. WO2007062076A2 - this compound formulations and methods - Google Patents [patents.google.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Physical and chemical stability of reconstituted and diluted this compound infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 13. youtube.com [youtube.com]

- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The cardioprotective effect of this compound (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. westlab.com [westlab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. thinksrs.com [thinksrs.com]

- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 21. medwinpublishers.com [medwinpublishers.com]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. acdlabs.com [acdlabs.com]

- 25. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. agilent.com [agilent.com]

- 28. fdaghana.gov.gh [fdaghana.gov.gh]

- 29. rsc.org [rsc.org]

- 30. edaegypt.gov.eg [edaegypt.gov.eg]

- 31. database.ich.org [database.ich.org]

Dexrazoxane's Role in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrazoxane is a potent cardioprotective agent widely recognized for its ability to mitigate the cardiotoxic effects of anthracycline chemotherapy, a cornerstone of many cancer treatments. The primary mechanism behind this toxicity is the generation of excessive oxidative stress within cardiomyocytes. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound counteracts this oxidative onslaught. It delves into the dual protective pathways of iron chelation and topoisomerase II inhibition, presenting the currently understood signaling cascades. Furthermore, this guide offers a compilation of detailed experimental protocols for key assays used to evaluate oxidative stress and mitochondrial function in the context of this compound research. Quantitative data from pivotal preclinical studies are summarized in structured tables to facilitate comparative analysis. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the complex biological processes involved.

Introduction: The Double-Edged Sword of Anthracyclines and the Rise of this compound

Anthracyclines, such as doxorubicin, are highly effective anticancer agents. However, their clinical utility is often limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage.[1][2] This cardiotoxicity is predominantly attributed to the induction of oxidative stress.[1][2] Doxorubicin, in the presence of iron, catalyzes the formation of reactive oxygen species (ROS), including superoxide and hydroxyl radicals.[3][4] These highly reactive molecules inflict damage upon cellular components, including lipids, proteins, and DNA, ultimately leading to cardiomyocyte apoptosis and necrosis.[5]

This compound has emerged as the only clinically approved agent to prevent anthracycline-induced cardiotoxicity.[5][6] Its protective effects are primarily attributed to two key mechanisms:

-

Iron Chelation: this compound is a prodrug that is hydrolyzed in cells to its active metabolite, ADR-925.[4][7] This metabolite is a potent iron chelator, structurally similar to EDTA.[7] By binding to intracellular iron, ADR-925 prevents the formation of the iron-anthracycline complex, thereby inhibiting the generation of ROS.[7][8]

-

Topoisomerase II Inhibition: More recent evidence suggests that this compound's cardioprotective effects may also be mediated through its interaction with topoisomerase IIβ (TOP2B).[9][10] Doxorubicin poisons TOP2B, leading to DNA double-strand breaks and subsequent cell death. This compound can act as a catalytic inhibitor of TOP2B, potentially preventing doxorubicin from binding and exerting its toxic effects.[9][10]

This guide will explore both mechanisms in detail, providing the scientific community with a comprehensive resource on the molecular underpinnings of this compound's protective action against oxidative stress.

Mechanisms of Action: Visualizing the Protective Pathways

To elucidate the intricate molecular interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in doxorubicin-induced oxidative stress and the interventional role of this compound.

Iron Chelation Pathway

Caption: Doxorubicin, in the presence of iron, forms a complex that generates ROS, leading to cellular damage. This compound is hydrolyzed to ADR-925, which chelates iron, preventing the formation of the toxic doxorubicin-iron complex.

Topoisomerase II Inhibition Pathway

Caption: Doxorubicin traps topoisomerase IIβ on DNA, leading to double-strand breaks and apoptosis. This compound inhibits TOP2B, preventing the formation of this toxic complex.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from preclinical studies, demonstrating the impact of this compound on key markers of oxidative stress and mitochondrial function in the setting of doxorubicin-induced cardiotoxicity.

Table 1: Effect of this compound on Oxidative Stress Markers in Rats Treated with Doxorubicin

| Parameter | Control | Doxorubicin | Doxorubicin + this compound | Reference |

| Malondialdehyde (MDA) | 100% | 338% of control | Not significantly different from control | [3] |

| Superoxide | 100% | 787% of control | 164% of control (not statistically significant) | [3] |

| Reduced Glutathione (GSH) (µmol/gm tissue) | 2.10 ± 0.15 | 0.37 ± 0.10 | 1.71 ± 0.07 | [10][11] |

| Superoxide Dismutase (SOD) (U/mg protein) | 31.93 ± 1.85 | 6.83 ± 1.38 | 22.66 ± 1.03 | [10][11] |

Table 2: Effect of this compound on Mitochondrial Parameters in Rats Treated with Doxorubicin

| Parameter | Control | Doxorubicin | Doxorubicin + this compound | Reference |

| Mitochondrial DNA (mtDNA) Copy Number | 100% | 46% of control | 81% of control | [3] |

| Cytochrome c Oxidase (COX) Activity | 100% | 26% of control | Not significantly different from control | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Animal Models and Dosing Regimens

-

Animal Model: Male Wistar rats are a commonly used model for studying doxorubicin-induced cardiotoxicity.[8]

-

Doxorubicin Administration: A typical regimen involves intravenous injections of doxorubicin at a dose of 0.8 mg/kg weekly for 7 weeks.[8] Another model in mice uses intraperitoneal injections of 5 mg/kg doxorubicin once weekly for 5 weeks.[12]

-

This compound Administration: this compound is typically administered shortly before doxorubicin. A common dose ratio of this compound to doxorubicin is 10:1 or 20:1 by weight.[1][5][7][13] For example, a weekly intravenous injection of 8 mg/kg this compound is used in conjunction with 0.8 mg/kg doxorubicin in rats.[8]

Measurement of Oxidative Stress Markers

This assay quantifies lipid peroxidation by measuring MDA, one of its end products.

-

Tissue Homogenization: Homogenize heart tissue (10% w/v) in ice-cold buffer (e.g., 1.15% KCl).[14]

-

Reaction Mixture: To the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium.[14]

-

Incubation: Incubate the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA to form a pink-colored MDA-TBA adduct.[15]

-

Extraction: After cooling, extract the colored complex with a solvent like n-butanol.[16]

-

Spectrophotometry: Measure the absorbance of the organic layer at 532 nm.[14][17]

-

Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

This assay measures the activity of SOD, a key antioxidant enzyme.

-

Tissue Preparation: Homogenize heart tissue in an ice-cold lysis buffer and centrifuge to obtain the supernatant containing the enzyme.[6]

-

Assay Principle: The assay is based on the inhibition of the reduction of a tetrazolium salt (like WST-1 or nitroblue tetrazolium) by superoxide radicals generated by a xanthine oxidase system.[18][19]

-

Reaction: In a 96-well plate, mix the sample supernatant with the reaction mixture containing xanthine and the tetrazolium salt. Initiate the reaction by adding xanthine oxidase.[19]

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time.[18]

-

Calculation: The SOD activity is inversely proportional to the rate of color development. Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard curve.[18]

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Culture: Plate cardiomyocytes in a suitable culture vessel (e.g., 96-well plate).

-

Loading with DCFH-DA: Incubate the cells with DCFH-DA solution (typically 5-10 µM) for 30-60 minutes at 37°C.[9][20] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.[21]

-

Treatment: After washing to remove excess probe, treat the cells with doxorubicin with or without this compound.

-

Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21] Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[21][22]

Assessment of Mitochondrial Function

This assay measures the activity of a key enzyme in the mitochondrial electron transport chain.

-

Mitochondria Isolation: Isolate mitochondria from heart tissue using differential centrifugation.

-

Substrate Preparation: Prepare a solution of reduced cytochrome c.

-

Assay: Add the mitochondrial sample to the reduced cytochrome c solution.

-

Spectrophotometry: Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time.[23][24] The rate of decrease is proportional to the cytochrome c oxidase activity.

This is determined by measuring the ratio of a mitochondrial gene to a nuclear gene using quantitative PCR (qPCR).

-

DNA Extraction: Extract total DNA from heart tissue or cells.

-

qPCR: Perform qPCR using specific primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., BECN1).[25][26]

-

Calculation: The relative mtDNA copy number is calculated using the ΔΔCt method, where the difference in cycle threshold (Ct) values between the mitochondrial and nuclear genes is determined.[3][27]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the protective effects of this compound against doxorubicin-induced cardiotoxicity.

Conclusion

This compound stands as a critical tool in mitigating the oxidative stress-induced cardiotoxicity of anthracyclines. Its dual mechanisms of iron chelation and topoisomerase IIβ inhibition provide a robust defense against the damaging effects of ROS. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field. A deeper understanding of these protective pathways will pave the way for the development of novel and more targeted cardioprotective strategies, ultimately improving the safety and efficacy of cancer chemotherapy. Future research should continue to unravel the precise interplay between these two mechanisms and explore their relative contributions in different cellular contexts.

References

- 1. Dose-response relationship of this compound for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Dose-response relationship of this compound for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs. | Semantic Scholar [semanticscholar.org]

- 6. 2.7. Measurement of superoxide dismutase (SOD) enzyme activity [bio-protocol.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2′,7′-dichlorofluorescein diacetate (DCF) measurement of reactive oxygen species (ROS) [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparative study on the protective effect of this compound and blueberry extract against doxorubicin-induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Preclinical models of cardiac protection and testing for effects of this compound on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 15. researchgate.net [researchgate.net]

- 16. mmpc.org [mmpc.org]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. 3hbiomedical.com [3hbiomedical.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]

- 26. raybiotech.com [raybiotech.com]

- 27. Mitochondrial DNA Copy Number qPCR Service - CD Genomics [cd-genomics.com]

The Hydrolysis of Dexrazoxane to ADR-925: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrazoxane (ICRF-187) is a crucial cardioprotective agent administered to mitigate the cardiotoxic effects of anthracycline chemotherapy.[1] Its therapeutic efficacy has long been attributed to its hydrolysis product, ADR-925, a potent iron-chelating agent.[2][3] This technical guide provides an in-depth exploration of the mechanism behind the conversion of this compound to ADR-925, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the involved pathways. While the iron chelation hypothesis by ADR-925 has been the traditional explanation for this compound's cardioprotection, recent evidence strongly suggests a paradigm shift, with the parent drug's interaction with topoisomerase II beta (TOP2B) being the primary protective mechanism. This guide will address both the established hydrolysis pathway and the evolving understanding of this compound's mode of action.

The Chemical and Enzymatic Hydrolysis of this compound

This compound is a cyclic derivative of EDTA and acts as a prodrug that, upon entering the body, undergoes hydrolysis to its active, open-ring form, ADR-925.[2][4][5] This conversion is a stepwise process involving one-ring open intermediates.[6]

The hydrolysis of this compound can proceed through both chemical and enzymatic pathways. Under physiological conditions (pH 7.4 and 37°C), this compound undergoes slow chemical hydrolysis.[2][6] However, the rapid appearance of ADR-925 in plasma in vivo—within 5 minutes of intravenous administration—points to a significant enzymatic role in its formation.[7]

The proposed mechanism involves a two-step hydrolysis of the bisdioxopiperazine rings of this compound.[6] The first step yields two one-ring open intermediates, designated as metabolites B and C.[6] These intermediates are then further hydrolyzed to the final, fully open-ring product, ADR-925.[6]

Enzymatic catalysis significantly accelerates this process. Studies have implicated the enzyme dihydropyrimidine amidohydrolase (DHPase) in the initial hydrolysis of this compound to its one-ring open intermediates.[8] Subsequently, the enzyme dihydroorotase (DHOase) is suggested to catalyze the conversion of these intermediates to ADR-925.[3][9] Interestingly, myocardium homogenates, unlike liver tissue, do not appear to accelerate the conversion of this compound to ADR-925 in vitro, suggesting that myocardial concentrations of ADR-925 in vivo may result from its distribution from the central compartment rather than local production.[10][11]

Multivalent ions, particularly iron, have been shown to facilitate the hydrolysis of this compound and its intermediates.[6] Fe³⁺ can increase the rate of this compound hydrolysis, while Fe²⁺ is particularly effective in promoting the hydrolysis of the one-ring-opened intermediates to ADR-925.[6]

Quantitative Data on this compound Hydrolysis

The kinetics of this compound hydrolysis and ADR-925 formation have been characterized both in vitro and in vivo. The following tables summarize key quantitative data from various studies.

| Parameter | Condition | Value | Reference(s) |

| In Vitro Hydrolysis Half-Life | |||

| This compound to Intermediates B & C | pH 7.4, 37°C | 9.3 hours | [2][9] |

| This compound to ADR-925 | pH 7.4, 37°C | 23 hours | [2][9] |

| In Vivo Pharmacokinetics (Rat Model) | |||

| Time to ADR-925 Detection in Plasma | Post-I.V. This compound | Within 5 minutes | [7] |

| Time to ADR-925 Plasma Concentration Exceeding Intermediates | Post-I.V. This compound | 30 minutes | [7] |

| Time to ADR-925 Plasma Concentration Exceeding this compound | Post-I.V. This compound | 80 minutes | [7] |

| Time to Maximum ADR-925 Plasma Concentration | Post-I.V. This compound | 80 minutes | [7] |

| In Vivo Pharmacokinetics (Cancer Patients) | |||

| Half-life of Intermediate B in Plasma | Post-Dexrazoxane Infusion | 0.6 hours | [2] |

| Half-life of Intermediate C in Plasma | Post-Dexrazoxane Infusion | 2.5 hours | [2] |

| ADR-925 Plasma Concentration at End of Infusion | Post-Dexrazoxane Infusion | 10 µM | [2] |

Table 1: Summary of Quantitative Data on this compound Hydrolysis and ADR-925 Formation.

Experimental Protocols for Studying this compound Hydrolysis

The analysis of this compound and its metabolites requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Quantification of this compound and its Metabolites by HPLC

A common method involves reversed-phase HPLC with ultraviolet (UV) or fluorescence detection.

-

Sample Preparation: Plasma or tissue samples are typically deproteinized, often using an acid like perchloric acid, followed by centrifugation to remove precipitated proteins. The supernatant is then neutralized and can be directly injected or further purified using solid-phase extraction.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is frequently used.[12]

-

Mobile Phase: A typical mobile phase for the isocratic separation of the terbium(III)-ADR-925 complex consists of 50% methanol and 50% of a 4 mM aqueous solution of the ion-pairing reagent 1-heptanesulfonate.[12] For gradient separation of this compound and its metabolites, a mobile phase consisting of water (A) and methanol (B) with a gradient profile can be used.[13]

-

Flow Rate: A flow rate of around 0.3 to 1 mL/min is common.[13][14]

-

Detection:

-

UV-Vis Absorbance Detection: Wavelengths around 200-215 nm can be used.[12][13]

-

Fluorescence Detection: For enhanced sensitivity in detecting ADR-925, it can be complexed with a fluorescent metal ion like terbium(III). The complex is then detected with excitation and emission wavelengths of 200 nm and 544 nm, respectively.[12] This method offers a significantly lower limit of detection (around 25 pmol) compared to UV-Vis detection.[12]

-

-

-

Mass Spectrometry (LC-MS): For more definitive identification and quantification, HPLC can be coupled with mass spectrometry. This technique provides high selectivity and sensitivity for the analysis of this compound and its metabolites in complex biological matrices.[15][13]

Fluorescence Detection Flow Injection Assay for ADR-925

A fluorescence detection flow injection assay has been developed for the rapid detection of ADR-925 in blood plasma.[7] This method utilizes the metal-chelating dye calcein to detect the presence of the iron-chelating ADR-925.[7]

The Evolving Paradigm of this compound's Cardioprotective Mechanism

For decades, the cardioprotective effects of this compound were attributed to the iron-chelating properties of its metabolite, ADR-925.[3][16] The hypothesis was that ADR-925 would chelate intracellular iron, thereby preventing the formation of anthracycline-iron complexes and subsequent reactive oxygen species (ROS) generation, which are key mediators of anthracycline-induced cardiotoxicity.[8][17]

However, recent and compelling evidence has challenged this long-held belief. Studies have shown that exogenously administered ADR-925, even at concentrations similar to or exceeding those achieved after this compound administration, does not confer cardioprotection against anthracycline toxicity in vitro or in vivo.[15] In contrast, this compound itself provides significant protection.[15]

This has led to a new mechanistic paradigm where the parent drug, this compound, is the primary active agent. The current leading hypothesis is that this compound exerts its cardioprotective effects by interacting with and depleting topoisomerase II beta (TOP2B).[2][15][18] Anthracyclines are known to poison TOP2B, leading to DNA double-strand breaks and subsequent cardiomyocyte damage. By depleting TOP2B, this compound may prevent this critical step in anthracycline-induced cardiotoxicity.[15][18]

Conclusion

The hydrolysis of this compound to its metabolite ADR-925 is a well-characterized process, occurring both chemically and, more significantly, through enzymatic catalysis in vivo. While the study of this conversion remains important for understanding the pharmacokinetics of this compound, the paradigm for its cardioprotective mechanism has shifted. Current evidence strongly indicates that this compound itself, through its interaction with TOP2B, is the key mediator of its beneficial effects in mitigating anthracycline-induced cardiotoxicity. This updated understanding has significant implications for the future development of cardioprotective strategies and the design of novel therapeutic agents. Researchers and drug development professionals should consider both the metabolic fate of this compound and its direct molecular targets to fully appreciate its clinical utility.

References

- 1. This compound : a review of its use for cardioprotection during anthracycline chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cardioprotective effect of this compound (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The doxorubicin-cardioprotective drug this compound undergoes metabolism in the rat to its metal ion-chelating form ADR-925 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. upload.orthobullets.com [upload.orthobullets.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of the Cardioprotective Drug this compound and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of the this compound hydrolysis product ADR-925 by fluorescence detection of its terbium(III) complex after high-performance liquid chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dspace.cuni.cz [dspace.cuni.cz]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. Protective Effects of this compound against Doxorubicin-Induced Cardiotoxicity: A Metabolomic Study | PLOS One [journals.plos.org]

- 17. This compound for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound may prevent doxorubicin-induced DNA damage via depleting both topoisomerase II isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Zebrafish Models in Dexrazoxane Cardiotoxicity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotoxicity is a significant concern in drug development, often leading to late-stage failures and post-market withdrawals. Anthracyclines, such as doxorubicin, are potent chemotherapeutic agents whose clinical use is limited by a dose-dependent cardiotoxicity. Dexrazoxane is the only approved cardioprotective agent used to mitigate this side effect.[1][2] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying cardiotoxicity and the efficacy of cardioprotective compounds due to its genetic tractability, rapid development, and optical transparency, which allows for non-invasive imaging of cardiac function.[3][4] These application notes provide detailed protocols for utilizing zebrafish embryos to assess the cardioprotective effects of this compound against doxorubicin-induced cardiotoxicity.

Key Concepts in Zebrafish Cardiotoxicity Assessment

Zebrafish embryos are ideal for studying acute drug-induced cardiotoxicity.[3] Key parameters for assessing cardiac function and toxicity include:

-

Heart Rate: A fundamental indicator of cardiac function.[5]

-

Pericardial Edema: Fluid accumulation around the heart, a common sign of heart failure in zebrafish.[3][5]

-

Cardiac Morphology and Contractility: Changes in heart size, shape, and pumping efficiency (e.g., fractional shortening).[6][7]

-

Blood Circulation: Assessment of blood flow through the vasculature.[3]

Experimental Protocols

Zebrafish Embryo Preparation and Maintenance

Objective: To obtain and maintain healthy zebrafish embryos for experimentation.

Materials:

-

Adult zebrafish (wild-type or transgenic lines, e.g., Tg(cmlc2:GFP) with fluorescent cardiomyocytes)

-

Breeding tanks

-

Embryo medium (E3): 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4

-

Methylene blue (optional, to prevent fungal growth)

-

Incubator at 28.5°C

-

Stereomicroscope

Protocol:

-

Set up breeding tanks with adult male and female zebrafish (2:1 ratio) the evening before embryo collection.

-

The following morning, collect freshly fertilized eggs.

-

Rinse the embryos with E3 medium to remove debris.

-

Transfer the healthy, fertilized embryos into petri dishes containing fresh E3 medium (with or without methylene blue).

-

Incubate the embryos at a constant temperature of 28.5°C.

-

At 24 hours post-fertilization (hpf), dechorionate the embryos manually using fine forceps or enzymatically with pronase to facilitate compound uptake and imaging.

-

Select healthy, normally developing embryos for the experiments.

Doxorubicin-Induced Cardiotoxicity and this compound Co-treatment

Objective: To induce cardiotoxicity with doxorubicin and assess the protective effects of this compound.

Materials:

-

Healthy, dechorionated zebrafish embryos at 24 hpf

-

Doxorubicin hydrochloride stock solution (e.g., 10 mM in sterile water)

-

This compound stock solution (e.g., 100 mM in sterile water or DMSO)

-

E3 medium

-

96-well microplates

-

Incubator at 28.5°C

Protocol:

-

Prepare working solutions of doxorubicin and this compound in E3 medium. A typical concentration for inducing acute cardiotoxicity in zebrafish is 100 µM doxorubicin.[3]

-

Establish experimental groups in a 96-well plate:

-

Control: E3 medium only.

-

Vehicle Control: E3 medium with the highest concentration of the solvent (e.g., DMSO) used for the test compounds.

-

Doxorubicin (DOX): E3 medium with doxorubicin (e.g., 100 µM).

-

This compound (DZR): E3 medium with this compound at various concentrations.

-

DOX + DZR: E3 medium with doxorubicin and varying concentrations of this compound. A common starting point is a 10:1 ratio of this compound to doxorubicin.[8]

-

-

Place one embryo per well in the 96-well plate.

-

Carefully remove the existing E3 medium and add 200 µL of the respective treatment solutions to each well.

-

Incubate the plate at 28.5°C for 24-48 hours.

-

At 48 hpf and/or 72 hpf, proceed with cardiotoxicity assessment.

Assessment of Cardiotoxicity Endpoints

Objective: To quantify the degree of cardiotoxicity and the protective effect of this compound.

Materials:

-

Treated zebrafish embryos in a 96-well plate

-

Stereomicroscope with a camera and video recording capabilities

-

Image analysis software (e.g., ImageJ)

-

3% Methylcellulose (for immobilization)

Protocol:

A. Heart Rate Measurement:

-

Transfer an embryo to a slide with a drop of 3% methylcellulose to immobilize it.

-

Under the microscope, locate the beating heart.

-

Record a video of the heart for 15-30 seconds.

-

Count the number of ventricular contractions over a 15-second interval and multiply by 4 to get beats per minute (bpm).

-

Repeat for a statistically significant number of embryos per group.

B. Pericardial Edema Quantification:

-

Capture a lateral view image of the immobilized embryo.

-

Using image analysis software, measure the area of the pericardial sac.

-

An increase in the pericardial area compared to the control group indicates edema.

C. Cardiac Contractility (Fractional Shortening):

-

From the recorded video of the heart, capture still frames at end-diastole (maximum ventricular relaxation) and end-systole (maximum ventricular contraction).

-

Measure the ventricular diameter at both diastole (LVEDD) and systole (LVESD).

-

Calculate the fractional shortening (FS) using the formula: FS (%) = [(LVEDD - LVESD) / LVEDD] * 100.[7]

Data Presentation

The following tables represent illustrative data for the assessment of this compound's cardioprotective effects.

Table 1: Effect of Doxorubicin and this compound on Heart Rate in Zebrafish Embryos at 72 hpf

| Treatment Group | Concentration (µM) | Mean Heart Rate (bpm) ± SD |

| Control | - | 175 ± 8 |

| Doxorubicin | 100 | 110 ± 12 |

| This compound | 1000 | 172 ± 7 |

| Doxorubicin + this compound | 100 + 1000 | 155 ± 10 |

Table 2: Quantification of Pericardial Edema and Fractional Shortening at 72 hpf

| Treatment Group | Pericardial Area (µm²) ± SD | Fractional Shortening (%) ± SD |

| Control | 15,000 ± 2,500 | 35 ± 4 |

| Doxorubicin (100 µM) | 45,000 ± 5,000 | 15 ± 3 |

| Doxorubicin + this compound (100 µM + 1000 µM) | 22,000 ± 3,500 | 28 ± 5 |

Visualizations

Experimental Workflow

Caption: Workflow for assessing this compound's cardioprotection in zebrafish.

Proposed Signaling Pathway of this compound Cardioprotection

The cardioprotective mechanism of this compound is primarily attributed to two main actions: iron chelation and modulation of topoisomerase IIβ (Top2β).[9][10][11] Doxorubicin generates reactive oxygen species (ROS) through iron-dependent mechanisms, leading to cardiomyocyte damage. This compound's active metabolite chelates iron, preventing this ROS formation. Additionally, doxorubicin traps Top2β on DNA, causing DNA double-strand breaks and apoptosis. This compound is thought to prevent this by inducing the degradation of Top2β.

Caption: this compound's dual mechanism against doxorubicin cardiotoxicity.

Conclusion

The zebrafish model provides a rapid and effective platform for evaluating the cardioprotective potential of compounds like this compound. The protocols outlined here offer a framework for conducting these studies, from initial drug exposure to the quantification of key cardiotoxicity endpoints. By leveraging the advantages of the zebrafish system, researchers can gain valuable insights into the mechanisms of drug-induced cardiotoxicity and the development of novel cardioprotective strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Zebrafish Models of Cancer Therapy-Induced Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantifying Cardiac Functions in Embryonic and Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Doxorubicin-induced Cardiomyopathy Model in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. starship.org.nz [starship.org.nz]

- 9. The cardioprotective effect of this compound (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of Structure-Activity Relationships of this compound Analogs Reveals Topoisomerase II β Interaction as a Prerequisite for Effective Protection against Anthracycline Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Dexrazoxane in Pharmaceutical Formulations

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of dexrazoxane in pharmaceutical dosage forms. The method is demonstrated to be specific, precise, accurate, and linear over a relevant concentration range. The protocol includes procedures for sample preparation, chromatographic conditions, and method validation as per ICH guidelines. Additionally, forced degradation studies were conducted to ensure the method's ability to separate this compound from its potential degradation products, confirming its stability-indicating properties.

Introduction

This compound is a cardioprotective agent used to reduce the incidence and severity of cardiomyopathy associated with doxorubicin administration in cancer patients.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for a stability-indicating RP-HPLC method for the quantification of this compound.

Experimental

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Centrifuge

Chemicals and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate Buffer : Methanol (85:15, v/v). The pH of the buffer is adjusted to 4.2 with orthophosphoric acid. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 208 nm[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approximately 25°C) |

| Run Time | 10 minutes |

Protocols

Preparation of Mobile Phase

-